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Compound of Interest

1,10-Phenanthroline-4,7-
Compound Name: _ S
dicarboxylic acid

Cat. No.: B1590460

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,10-Phenanthroline-
4,7-dicarboxylic acid

Introduction: The Molecular Architect's Tool

In the landscape of advanced chemical synthesis, 1,10-Phenanthroline-4,7-dicarboxylic acid
(CAS: 31301-31-2) emerges as a molecule of significant strategic importance.[1][2][3] Its rigid,
planar 1,10-phenanthroline core provides a robust scaffold, while the carboxylic acid groups at
the 4 and 7 positions offer versatile handles for chemical modification and coordination. This
unique combination of properties makes it a highly sought-after building block in diverse fields,
from the development of novel anticancer therapeutics to the construction of sophisticated
functional materials.[4][5][6]

For researchers in drug development and materials science, the ability to unequivocally verify
the structure, purity, and electronic properties of this compound is paramount. This guide
provides a comprehensive overview of the spectroscopic techniques essential for the
characterization of 1,10-Phenanthroline-4,7-dicarboxylic acid, grounded in the principles of
analytical chemistry and field-proven insights. We will not only present the expected data but
also delve into the causality behind the spectroscopic features, empowering researchers to
interpret their own results with confidence.

Core Molecular Properties and Structure
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Understanding the fundamental properties of a molecule is the first step in its characterization.
1,10-Phenanthroline-4,7-dicarboxylic acid is a heterocyclic compound with a well-defined
structure that dictates its chemical behavior and spectroscopic signature.

Property Value Source
Molecular Formula C14HsN204 [1]
Molecular Weight 268.22 g/mol [1]

1,10-phenanthroline-4,7-
IUPAC Name _ o [1]
dicarboxylic acid

CAS Number 31301-31-2 [1]

The planarity of the phenanthroline ring system, combined with the electron-withdrawing nature
of the two carboxylic acid groups, defines its electronic and coordination properties, which are
critical for its application as a ligand in metal-organic frameworks (MOFs) and as a
pharmacophore.[7][8]

Caption: Molecular structure of 1,10-Phenanthroline-4,7-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides
detailed information about the chemical environment of each hydrogen (*H NMR) and carbon
(13C NMR) atom, allowing for the unambiguous confirmation of the molecule's connectivity.

'H NMR Spectroscopy

Expertise & Experience: In the *H NMR spectrum of 1,10-Phenanthroline-4,7-dicarboxylic
acid, we expect to see signals corresponding to the aromatic protons. The symmetry of the
molecule simplifies the spectrum. The protons at positions 2 and 9 are chemically equivalent,
as are the protons at positions 3 and 8, and those at 5 and 6. The electron-withdrawing
carboxylic acid groups at positions 4 and 7 will significantly deshield the adjacent protons (H-3,
H-8, H-5, and H-6), causing their signals to appear at a lower field (higher ppm) compared to
the unsubstituted 1,10-phenanthroline.[9][10] The signal for the acidic protons of the carboxyl
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groups is often broad and may exchange with residual water in the solvent, making its
observation variable.

Experimental Protocol (*H NMR):

e Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent
(e.g., DMSO-ds, as the compound may have limited solubility in CDCIs). The choice of
DMSO-ds is strategic as it can solubilize the polar carboxylic acid and its acidic protons are
less likely to exchange rapidly compared to using D20.

 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

» Data Acquisition: Obtain a standard *H spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio.

o Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at & 2.50
ppm).

Predicted *H NMR Data (in DMSO-ds):

Predicted Coupling

Proton . . s ;
. Chemical Shift  Multiplicity Constant (J, Integration

Position(s)

(3, ppm) Hz)
H-2, H-9 ~90.2-94 Doublet (d) ~5 Hz 2H
H-3, H-8 ~8.0-8.2 Doublet (d) ~5 Hz 2H
H-5, H-6 ~8.8-9.0 Singlet (s) - 2H

Broad Singlet (br

-COOH ~13-14 - 2H

s)

3C NMR Spectroscopy

Expertise & Experience: The 13C NMR spectrum provides complementary information,
confirming the carbon framework. We expect to see signals for the seven unique carbon
environments in the molecule due to its symmetry. The most downfield signal will correspond to

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

the carbonyl carbons of the carboxylic acids. The quaternary carbons to which the carboxylic
acids are attached (C-4, C-7) will also be significantly downfield.

Experimental Protocol (*3C NMR):

Sample Preparation: Use the same sample prepared for tH NMR.

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

Data Acquisition: Obtain a proton-decoupled 3C spectrum. A longer acquisition time or a
higher number of scans is typically required due to the lower natural abundance of 13C.

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-ds at & 39.52 ppm).

Predicted 3C NMR Data (in DMSO-ds):

Carbon Position(s) Predicted Chemical Shift (6, ppm)
C=0 ~166 - 168
C-2,C-9 ~152 - 154
C-4a, C-10a ~148 - 150
C-4,C-7 ~140 - 142
C-11, C-12 ~128 - 130
C-5, C-6 ~126 - 128
C-3,C-8 ~124 - 126

Infrared (IR) Spectroscopy: Identifying the
Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the
presence of key functional groups. For 1,10-Phenanthroline-4,7-dicarboxylic acid, the IR
spectrum will be dominated by features from both the aromatic core and the carboxylic acid
moieties. The most telling feature of a carboxylic acid is the extremely broad O-H stretching
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vibration, which typically spans from 2500 to 3300 cm~?, often obscuring the aromatic C-H
stretches. This is complemented by a strong, sharp absorption from the C=0 (carbonyl) stretch.
The phenanthroline core will contribute characteristic C=C and C=N stretching vibrations in the
1650-1400 cm~1 region.[11][12]

Experimental Protocol (FT-IR):

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry sample with
potassium bromide (KBr) and pressing it into a transparent disk. Alternatively, acquire the
spectrum using an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm™1.
e Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Predicted Key IR Absorption Bands:

Wavenumber (cm~12) Vibration Type Functional Group
2500 - 3300 (very broad) O-H stretch Carboxylic Acid
~1700 (strong, sharp) C=0 stretch Carboxylic Acid

1620 - 1580 C=N stretch Phenanthroline Ring
1550 - 1450 C=C stretch Aromatic Ring

~1250 C-O stretch Carboxylic Acid

~920 (broad) O-H bend (out-of-plane) Carboxylic Acid Dimer

UV-Visible and Fluorescence Spectroscopy: Probing
the Electronic Landscape

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the
molecule, which are crucial for applications in photochemistry and optoelectronics.
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UV-Visible Spectroscopy

Expertise & Experience: The extended T1t-conjugated system of the phenanthroline core is
expected to give rise to strong absorption bands in the UV region, corresponding to 11— 11*
transitions.[13] The parent 1,10-phenanthroline typically shows a strong absorption peak
around 230-270 nm.[14][15] The addition of carboxylic acid groups, which are electron-
withdrawing, may cause a slight shift in the absorption maxima (A_max). The spectrum can be
sensitive to the solvent and pH, as protonation or deprotonation of the nitrogen atoms and
carboxylic acids will alter the electronic structure.[16]

Experimental Protocol (UV-Vis):

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or a buffered aqueous solution). A concentration in the micromolar
range is typical.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Scan the absorbance from approximately 200 nm to 400 nm, using the
pure solvent as a blank.

o Analysis: Identify the absorption maxima (A_max) and calculate the molar absorptivity (¢) if
the concentration is known accurately.

Predicted UV-Vis Data (in Ethanol):

Transition Predicted A_max (nm)
T—-TT '“‘235
m-T ~275

Fluorescence Spectroscopy

Expertise & Experience: While the parent 1,10-phenanthroline has weak fluorescence, its
derivatives can be highly emissive. The fluorescence properties of 1,10-Phenanthroline-4,7-
dicarboxylic acid are expected to be highly dependent on the environment. In particular, pH
will play a critical role; the deprotonation of the carboxylic acids to form carboxylates can
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significantly alter the emission wavelength and quantum yield. This pH sensitivity can be
exploited in sensing applications. Metal coordination is also known to modulate the
fluorescence of phenanthroline ligands.[17][18]

Experimental Protocol (Fluorescence):

o Sample Preparation: Use a very dilute solution (typically 1-10 puM) prepared for UV-Vis
analysis to avoid inner filter effects.

e Instrumentation: Use a spectrofluorometer.

» Data Acquisition: First, acquire an excitation spectrum by scanning the excitation
wavelengths while monitoring the emission at a fixed wavelength. Then, acquire an emission
spectrum by exciting the sample at the A_max determined from the excitation spectrum (or
UV-Vis spectrum) and scanning the emission wavelengths.

e Analysis: Determine the excitation and emission maxima. The influence of solvent, pH, and
metal ions should be investigated to fully characterize the photophysical behavior.

Integrated Analytical Workflow

The confirmation of a compound's identity and purity is not reliant on a single technique but on
the convergence of evidence from multiple analytical methods. The workflow below illustrates a
logical sequence for the comprehensive characterization of 1,10-Phenanthroline-4,7-
dicarboxylic acid.
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Caption: A logical workflow for the synthesis and spectroscopic validation.

Conclusion

The spectroscopic characterization of 1,10-Phenanthroline-4,7-dicarboxylic acid is a multi-
faceted process that provides a complete picture of its molecular identity. Through the
systematic application of NMR, IR, and UV-Vis/Fluorescence spectroscopies, researchers can
confidently verify the structure, confirm the presence of essential functional groups, and probe
the electronic properties of this versatile molecule. This rigorous analytical approach is not
merely a quality control step; it is the foundation upon which reliable and reproducible scientific
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innovation is built, ensuring the integrity of data in both drug discovery and the design of next-
generation materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,10-Phenanthroline-4,7-dicarboxylic acid | C14H8N204 | CID 12011615 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2.1,10-Phenanthroline-4,7-dicarboxylic acid [jknbiochem.net]

e 3. 1,10-Phenanthroline-4,7-dicarboxylic acid CAS No0.:31301-31-2 - Ruixibiotech
[ruixibiotech.com]

e 4.1,10-phenanthroline: Chemical properties, applications, and future
prospects_Chemicalbook [chemicalbook.com]

. tpcj.org [tpcj.org]
. soc.chim.it [soc.chim.it]
. nbinno.com [nbinno.com]

. researchgate.net [researchgate.net]

°
© 0] ~ » &)

. researchgate.net [researchgate.net]

e 10. o-Phenanthroline(66-71-7) 1H NMR [m.chemicalbook.com]

e 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
e 12.rsc.org [rsc.org]

e 13. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC
[pmc.ncbi.nlm.nih.gov]

e 14. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]
e 15. researchgate.net [researchgate.net]

e 16. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-
phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1590460?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1_10-Phenanthroline-4_7-dicarboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/1_10-Phenanthroline-4_7-dicarboxylic-acid
https://www.jknbiochem.net/new-materials/1-10-phenanthroline-4-7-dicarboxylic-acid.html
https://ruixibiotech.com/pts/1-10-phenanthroline-4-7-dicarboxylic-acid
https://ruixibiotech.com/pts/1-10-phenanthroline-4-7-dicarboxylic-acid
https://www.chemicalbook.com/article/1-10-phenanthroline-chemical-properties-applications-and-future-prospects.htm
https://www.chemicalbook.com/article/1-10-phenanthroline-chemical-properties-applications-and-future-prospects.htm
https://tpcj.org/download/vol-8-iss-5-2021/TPCJ2021-08-05-72-84.pdf
https://www.soc.chim.it/sites/default/files/ths/19/chapter_1.pdf
https://www.nbinno.com/article/other-organic-chemicals/unlocking-material-innovation-the-role-of-phenanthroline-carboxylic-acids-dv
https://www.researchgate.net/publication/336066882_110-Phenanthroline_Carboxylic_Acids_for_Preparation_of_Functionalized_Metal-Organic_Frameworks
https://www.researchgate.net/figure/H-NMR-spectrum-of-1-A-and-1-10-phenanthroline-B-in-DMSOd-6-TMS-was-used-as-the_fig3_230461238
https://m.chemicalbook.com/SpectrumEN_66-71-7_1HNMR.htm
https://publikationen.sulb.uni-saarland.de/bitstream/20.500.11880/40747/1/crystals-15-00883-v2.pdf
https://www.rsc.org/suppdata/d3/ra/d3ra01280h/d3ra01280h1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8231831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8231831/
https://www.aatbio.com/absorbance-uv-visible-spectrum-graph-viewer/1_10_phenanthroline
https://www.researchgate.net/figure/UV-vis-spectra-of-a-phenanthroline-b-neocuproine-c-bathophenanthroline-and-d_fig2_354669742
https://pubs.rsc.org/en/content/articlelanding/1992/ft/ft9928800553
https://pubs.rsc.org/en/content/articlelanding/1992/ft/ft9928800553
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC
Publishing) [pubs.rsc.org]

e 17. pubs.rsc.org [pubs.rsc.org]
e 18. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [spectroscopic data for 1,10-Phenanthroline-4,7-
dicarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590460#spectroscopic-data-for-1-10-
phenanthroline-4-7-dicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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